Ethyl [(3-formyl-1-methyl-1H-indol-2-yl)thio]acetate
Overview
Description
Ethyl [(3-formyl-1-methyl-1H-indol-2-yl)thio]acetate is a chemical compound belonging to the class of indole derivatives. Indoles are a significant heterocyclic system found in many natural products and pharmaceuticals due to their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl [(3-formyl-1-methyl-1H-indol-2-yl)thio]acetate typically involves the following steps:
Formation of 1-methyl-1H-indole: This can be achieved through the Fischer indole synthesis, which involves the cyclization of phenylhydrazine with acetone.
Formylation: The indole ring is then formylated using reagents such as formic acid or formyl chloride to introduce the formyl group at the 3-position.
Thiolation: The formylated indole undergoes thiolation to introduce the thioacetate group. This can be done using thiolating agents like thiourea or thioacetic acid.
Esterification: Finally, the thiolated indole is esterified with ethanol to produce this compound.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: Ethyl [(3-formyl-1-methyl-1H-indol-2-yl)thio]acetate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromic acid.
Reduction: The formyl group can be reduced to a methyl group using reducing agents such as lithium aluminum hydride.
Substitution: The thioacetate group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromic acid, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, alcohols, and thiols.
Major Products Formed:
Oxidation: Ethyl [(3-carboxy-1-methyl-1H-indol-2-yl)thio]acetate.
Reduction: Ethyl [(3-methyl-1-methyl-1H-indol-2-yl)thio]acetate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl [(3-formyl-1-methyl-1H-indol-2-yl)thio]acetate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex indole derivatives, which are valuable in organic synthesis.
Biology: Indole derivatives are known for their biological activities, including antiviral, anti-inflammatory, and anticancer properties.
Medicine: This compound and its derivatives can be explored for the development of new pharmaceuticals targeting various diseases.
Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which Ethyl [(3-formyl-1-methyl-1H-indol-2-yl)thio]acetate exerts its effects involves its interaction with molecular targets and pathways. The formyl group can act as an electrophile, reacting with nucleophiles in biological systems. The thioacetate group can participate in redox reactions, influencing cellular processes.
Comparison with Similar Compounds
Ethyl 3-formyl-1H-indole-2-carboxylate: Similar structure but with a carboxylate group instead of thioacetate.
Sumatriptan: Contains an indole ring and is used as a medication for migraines.
Uniqueness: Ethyl [(3-formyl-1-methyl-1H-indol-2-yl)thio]acetate is unique due to its specific combination of the formyl and thioacetate groups on the indole ring, which can lead to distinct chemical and biological properties compared to other indole derivatives.
Properties
IUPAC Name |
ethyl 2-(3-formyl-1-methylindol-2-yl)sulfanylacetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO3S/c1-3-18-13(17)9-19-14-11(8-16)10-6-4-5-7-12(10)15(14)2/h4-8H,3,9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHWLCPMSJWLOKF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=C(C2=CC=CC=C2N1C)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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